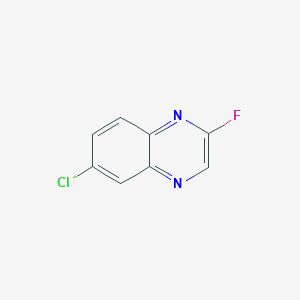
6-氯-2-氟喹喔啉
描述
6-Chloro-2-fluoroquinoxaline is a chemical compound with the molecular formula C8H4ClFN2. It has a molecular weight of 182.58 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-fluoroquinoxaline is 1S/C8H4ClFN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Chloro-2-fluoroquinoxaline is a solid substance . It is stored under an inert atmosphere at temperatures between 2-8°C .科学研究应用
Biological Agents
Quinoxalines, including 6-Chloro-2-fluoroquinoxaline, are a class of N-heterocyclic compounds that are important biological agents . They have been the subject of significant research activity due to their prominent pharmacological effects .
Antifungal Applications
Quinoxalines have demonstrated antifungal properties, making them valuable in the development of treatments for fungal infections .
Antibacterial Applications
These compounds also exhibit antibacterial effects, which means they can be used in the creation of new antibiotics to combat bacterial infections .
Antiviral Applications
Quinoxaline derivatives have been identified as potential novel anti-HIV agents . This suggests that 6-Chloro-2-fluoroquinoxaline could potentially be used in the development of treatments for HIV and other viral diseases .
Antimicrobial Applications
In addition to their antifungal and antibacterial properties, quinoxalines also have antimicrobial effects . This makes them useful in the broader field of combating various types of microbial infections .
Cancer Treatment
Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells . This indicates that 6-Chloro-2-fluoroquinoxaline could potentially be used in cancer treatment .
Treatment of Neurological Disorders
Quinoxalines have been used in the treatment of neurological disorders such as schizophrenia . This suggests that 6-Chloro-2-fluoroquinoxaline could potentially be used in the development of treatments for such conditions .
Combatting Infectious Diseases
Given the current global health situation, the development of drugs to combat deadly pathogens (bacteria, fungi, viruses) is of utmost importance . Since quinoxalines, including 6-Chloro-2-fluoroquinoxaline, are essential moieties to treat infectious diseases, they hold great promise for the future .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
作用机制
Target of Action
It is known that fluoroquinolones, a class of compounds to which 6-chloro-2-fluoroquinoxaline belongs, primarily target bacterial dna-gyrase . This enzyme is crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 6-Chloro-2-fluoroquinoxaline, inhibit bacterial DNA-gyrase, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
By inhibiting dna-gyrase, fluoroquinolones disrupt dna replication and transcription, affecting numerous downstream biochemical pathways within the bacterial cell .
Pharmacokinetics
Fluoroquinolones are generally well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of DNA-gyrase by 6-Chloro-2-fluoroquinoxaline leads to the disruption of DNA replication and transcription in bacterial cells, resulting in cell death . This makes 6-Chloro-2-fluoroquinoxaline and other fluoroquinolones effective antibacterial agents .
Action Environment
The action, efficacy, and stability of 6-Chloro-2-fluoroquinoxaline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of divalent cations can interfere with the activity of fluoroquinolones . .
属性
IUPAC Name |
6-chloro-2-fluoroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIATPSOMBFTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B3213477.png)
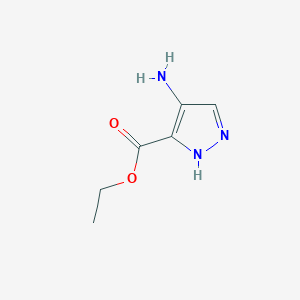

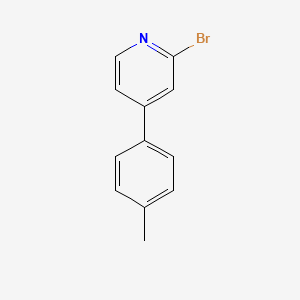

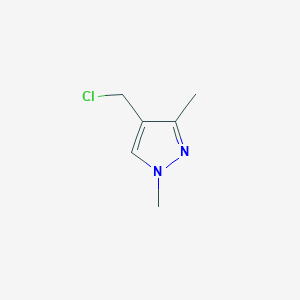
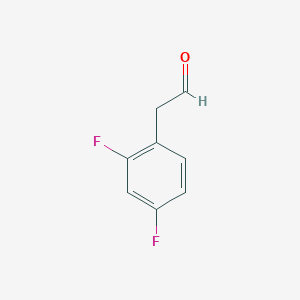
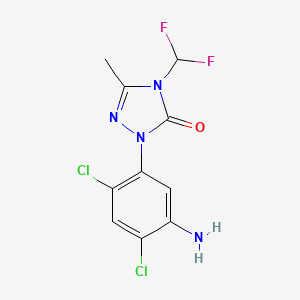

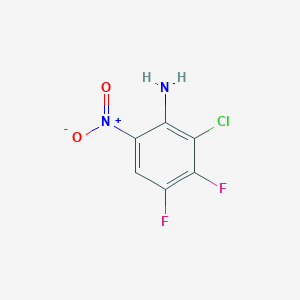
amine](/img/structure/B3213560.png)
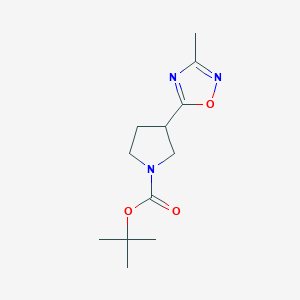
![Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3213572.png)
![4-[2-[(1R,2R)-2-(2,5-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile hydrochloride (1:1)](/img/structure/B3213586.png)